Source and Classification
The compound [(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methyl]methylamine, with the chemical formula CHBrN and a molecular weight of 218.09 g/mol, is classified as a pyrazole derivative. It serves as a significant building block in medicinal chemistry and drug discovery, playing a role in the development of various pharmaceutical compounds . The compound is also known by several synonyms, including AKOS B018729 and ART-CHEM-BB B018729 .
Methods and Technical Details
The synthesis of [(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methyl]methylamine typically involves multiple steps:
Structure and Data
The molecular structure of [(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methyl]methylamine features a pyrazole ring substituted at the 4-position with a bromine atom and at the 3-position with a methylamino group. The ethyl group is attached to the nitrogen atom at the 1-position of the pyrazole ring.
Reactions and Technical Details
[(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methyl]methylamine can undergo several types of chemical reactions:
The mechanism of action for [(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methyl]methylamine primarily involves its interaction with biological targets, such as enzymes or receptors. Its structure allows it to act as a ligand, influencing biochemical pathways through enzyme inhibition or activation. This makes it a valuable compound in pharmacological studies aimed at understanding disease mechanisms or developing new therapeutic agents .
The compound exhibits typical reactivity associated with both amines and halogenated compounds, allowing it to engage in diverse chemical transformations. Its solubility in organic solvents makes it suitable for various laboratory applications.
The melting point, boiling point, and specific reactivity data are essential for practical applications but may vary depending on experimental conditions .
[(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methyl]methylamine finds extensive use in scientific research:
Pyrazolylmethylamine derivatives represent a strategically significant class of nitrogen-rich heterocycles in modern drug design. Characterized by a five-membered aromatic ring featuring two adjacent nitrogen atoms, these scaffolds exhibit diverse pharmacological profiles ranging from kinase inhibition to receptor modulation [1] . The incorporation of an aminomethyl group (-CH₂-NR₂) at the C3 position of the pyrazole ring enhances molecular interactions with biological targets through hydrogen bonding and electrostatic forces, thereby improving binding affinity and selectivity [9]. This structural motif combines the metabolic stability of alkylamines with the versatile pharmacophoric properties of pyrazoles, enabling the optimization of pharmacokinetic parameters such as solubility and membrane permeability [8]. Within this chemical space, [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine serves as a synthetically accessible and strategically functionalized template for targeted molecular diversification.
The N-ethyl substitution at pyrazole position 1 (N1) confers distinct advantages in drug-like properties and target engagement:
Table 1: Biological Activities of Select N1-Ethyl Pyrazole Derivatives
Compound | Target | Key Activity | Reference |
---|---|---|---|
Rimonabant analogs | CB1 receptor | Antagonism (Ki = 3.61–5.19 nM) | [1] |
Pyrazolyl-urea kinase inhibitors | p38-MAPK, Src | IC₅₀ = 0.22–1.8 µM | [1] |
3-Pyrazolyl-aniline derivatives | hCA II | Inhibition (Kᵢ = 220–225 nM) | [1] |
The C4-bromine substituent in [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine acts as a versatile synthetic handle enabling precision chemistry:
Table 2: Bromine-Mediated Regioselective Reactions in C4-Brominated Pyrazoles
Reaction Type | Conditions | Product Class | Yield (%) |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | 4-Arylpyrazoles | 78–92 |
Sonogashira coupling | PdCl₂, CuI, PPh₃, R-C≡CH, Et₃N | 4-Alkynylpyrazoles | 70–88 |
Amination | CuI, L-proline, R-NH₂, K₂CO₃ | 4-Aminopyrazoles | 65–80 |
Carbonylation | CO (1 atm), Pd(OAc)₂, MeOH | Pyrazole-4-carboxylates | 60–75 |
Aminomethyl functionality at pyrazole C3 enables critical vector diversification for target engagement:
Table 3: Pharmacological Profile of Aminomethylpyrazole Variants
Scaffold Type | Target | Affinity/Potency | Selectivity |
---|---|---|---|
C3-Aminomethyl pyrazole | Kinases (VEGFR2) | IC₅₀ = 22–90 nM | Moderate (5–20× vs. off-targets) |
Pyrazoline (dihydro) | CB2 receptor | EC₅₀ = 14–40 nM | High (>100× vs. CB1) |
N-Ethyl pyrazolylurea | hCA II | Kᵢ = 220–225 nM | Low (2–5×) |
Concluding Remarks
[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine exemplifies a strategically functionalized scaffold merging synthetic versatility with targeted bioactivity. The N-ethyl group ensures metabolic robustness, while the C4-bromine serves as a linchpin for regioselective diversification. The C3-aminomethyl group—particularly as a methylamine derivative—enables optimal hydrogen-bonding interactions with diverse biological targets. Future research should prioritize the development of asymmetric catalysis methods for chiral amine derivatives and probe the scaffold’s utility in allosteric modulator design. This compound’s balanced properties position it as a compelling template for next-generation therapeutics in oncology, neurology, and inflammation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1